![molecular formula C18H15LiN2O2 B14292867 Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- CAS No. 128376-62-5](/img/structure/B14292867.png)
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a lithium ion coordinated with a pyrimidine ring substituted with two phenylmethoxy groups at the 2 and 4 positions. The presence of these functional groups imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Industry: Utilized in the development of advanced materials and as a component in lithium-ion batteries.
Mécanisme D'action
The mechanism by which Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can displace other metal ions in biological systems, affecting enzyme activity and neurotransmitter release . This displacement can modulate various biochemical pathways, leading to its observed effects in mood stabilization and other therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Another lithium compound with applications in polymerization and photoinitiation.
Lithium carbonate: Widely used as a mood stabilizer in psychiatric treatments.
Lithium citrate: Similar to lithium carbonate, used in the treatment of bipolar disorder.
Uniqueness
Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in specialized applications where other lithium compounds may not be as effective.
Propriétés
Numéro CAS |
128376-62-5 |
|---|---|
Formule moléculaire |
C18H15LiN2O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
lithium;2,4-bis(phenylmethoxy)-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C18H15N2O2.Li/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16;/h1-10,12H,13-14H2;/q-1;+1 |
Clé InChI |
RCONOWXYHHPTJY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)COC2=NC(=NC=[C-]2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


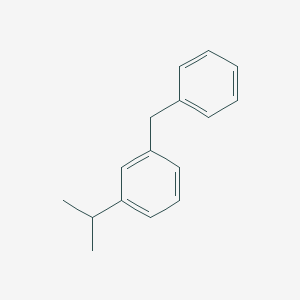
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
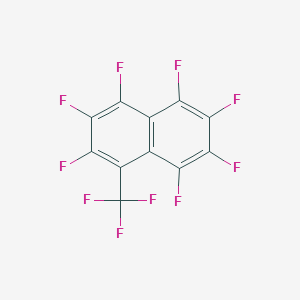
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
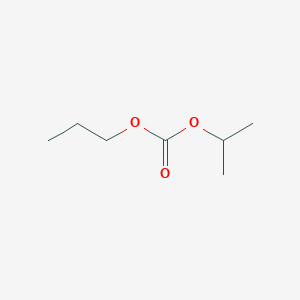
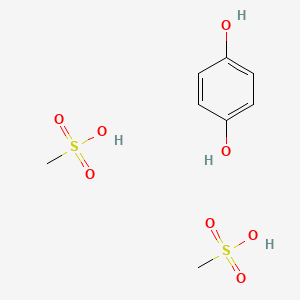

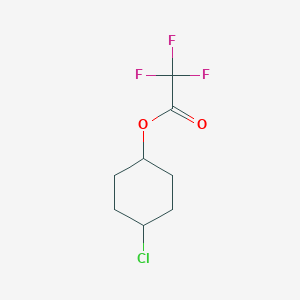
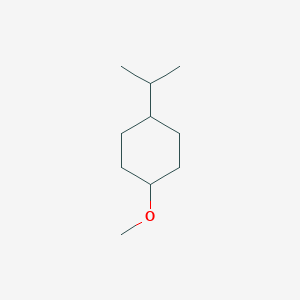
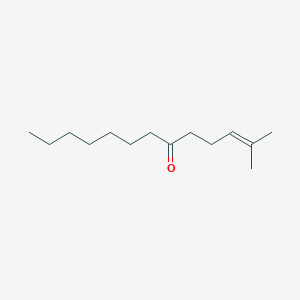
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)

